
2-(3,3-Difluorocyclobutyl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluorocyclobutyl)ethanethioamide: is an organic compound characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and an ethanethioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Difluorocyclobutyl)ethanethioamide typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination of the cyclobutyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Ethanethioamide Group: The final step involves the reaction of the difluorocyclobutyl intermediate with ethanethioamide under suitable conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3,3-Difluorocyclobutyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted ethanethioamide derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Difluorocyclobutyl)ethanethioamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Difluorocyclobutyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
- 2-(3,3-Difluorocyclobutyl)ethanamine
- 2-(3,3-Difluorocyclobutyl)ethanol
- 2-(3,3-Difluorocyclobutyl)ethanimidamide
Comparison:
- Structural Differences: While these compounds share the difluorocyclobutyl core, they differ in the functional groups attached to the ethan moiety.
- Chemical Properties: The presence of different functional groups influences their reactivity and chemical behavior.
- Applications: Each compound has unique applications based on its specific chemical properties and interactions.
2-(3,3-Difluorocyclobutyl)ethanethioamide stands out due to its unique combination of the difluorocyclobutyl ring and ethanethioamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H9F2NS |
|---|---|
Peso molecular |
165.21 g/mol |
Nombre IUPAC |
2-(3,3-difluorocyclobutyl)ethanethioamide |
InChI |
InChI=1S/C6H9F2NS/c7-6(8)2-4(3-6)1-5(9)10/h4H,1-3H2,(H2,9,10) |
Clave InChI |
KYCADXCHOGRLHD-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




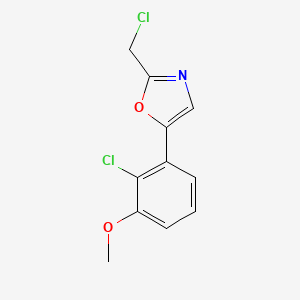
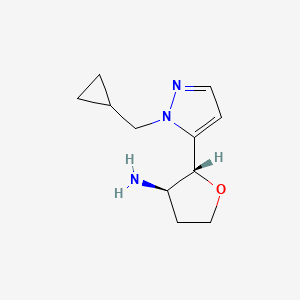
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)

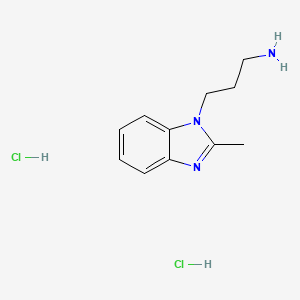
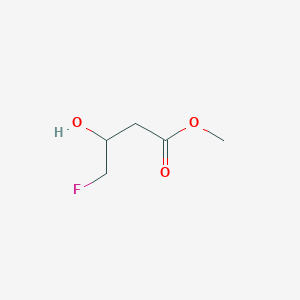

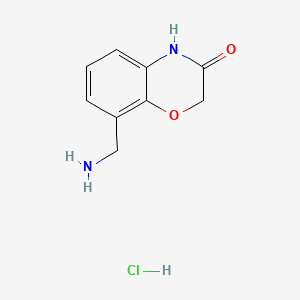
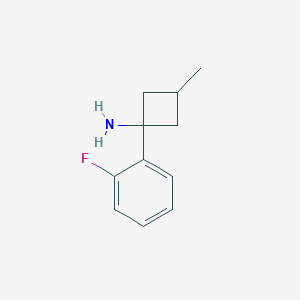
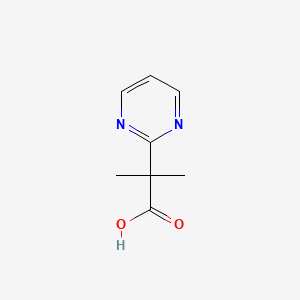
![Methyl({[4-(pyrrolidin-1-yl)phenyl]methyl})aminehydrochloride](/img/structure/B13583746.png)

